

Structural Elucidation and Quality Control: 3-Chloro-2-(tributylstannyl)pyridine

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Compound of Interest

Compound Name: 3-Chloro-2-(tributylstannyl)pyridine

CAS No.: 206357-78-0

Cat. No.: B1417786

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Executive Summary & Strategic Context

3-Chloro-2-(tributylstannyl)pyridine is a high-value heteroaromatic building block, primarily utilized as a nucleophile in Stille cross-coupling reactions.^[1] Its structural integrity is critical in drug discovery campaigns targeting kinase inhibitors and GPCR ligands, where the pyridine motif is ubiquitous.^[1]

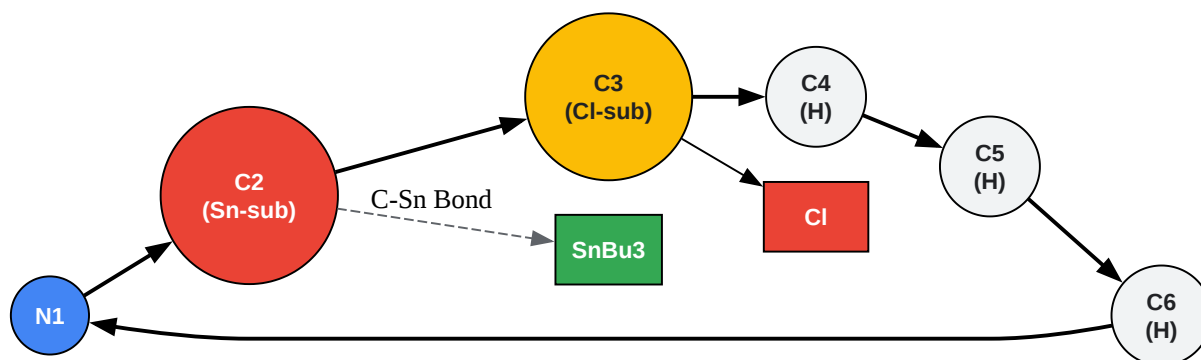
For the synthetic chemist, this molecule presents a double-edged sword: it offers versatile C-C bond formation capabilities but carries the inherent instability of the C-Sn bond (protodestannylation) and the toxicity of organotin residues.

This guide provides a definitive protocol for the structural validation of **3-Chloro-2-(tributylstannyl)pyridine** using ¹H NMR spectroscopy. It moves beyond simple peak listing to explain the causality of the spectral features, ensuring you can distinguish the active reagent from its common degradation products.

Molecular Architecture & Atom Assignment

Before analyzing the spectrum, we must define the magnetic environment.[1] The molecule consists of a pyridine ring substituted at the 2-position with a tributyltin moiety and at the 3-position with a chlorine atom.[1]

Graphviz Diagram: Structural Numbering



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Caption: Atom numbering scheme for **3-Chloro-2-(tributylstannyl)pyridine**. Note the steric crowding between the Cl at C3 and the bulky SnBu3 group at C2.

^1H NMR Spectral Analysis (400 MHz, CDCl_3)

The spectrum is divided into two distinct regions: the Aromatic Zone (deshielded, 7.0–9.0 ppm) and the Aliphatic Zone (shielded, 0.8–1.7 ppm).

The Aromatic Region (Pyridine Ring)

The 3-chloro substitution pattern breaks the symmetry of the pyridine ring, resulting in three distinct non-equivalent protons (H4, H5, H6).

Proton	Chemical Shift (, ppm)	Multiplicity	Coupling Constants (, Hz)	Structural Logic
H6	8.50 – 8.60	dd	,	Most Deshielded. Adjacent to the electronegative Nitrogen (N1). The "dd" arises from vicinal coupling to H5 and long-range coupling to H4. [1]
H4	7.60 – 7.70	dd	,	Ortho to Cl. The chlorine atom at C3 exerts a deshielding effect (inductive), shifting H4 downfield relative to unsubstituted pyridine.
H5	7.10 – 7.20	dd	,	Most Shielded. Located at the "beta" position relative to Nitrogen, furthest from the deshielding influences of N and Cl.

Expert Insight: In 2-stannylpyridines, the Nitrogen lone pair can coordinate intramolecularly to the Tin center (N → Sn interaction). However, the bulky Chlorine at C3 creates steric strain (peri-

interaction) that twists the SnBu₃ group out of planarity, potentially weakening this interaction.

[1] This steric twist often results in slightly broadened lines for the protons nearest the substitution site.[1]

The Aliphatic Region (Tributyltin Group)

The tributyl chain (

) presents a characteristic "forest" of peaks.[1]

Proton	Chemical Shift (, ppm)	Multiplicity	Integration	Notes
Sn-CH ₂ ()	1.15 – 1.30	Multiplet	6H	Directly attached to Tin.[1] Look for Tin Satellites (see below).
-CH ₂ - ()	1.30 – 1.65	Multiplet	12H	Often overlaps with water or grease.[1] Integration is key here.
-CH ₃ ()	0.85 – 0.95	Triplet	9H	The terminal methyls.[1] Clear triplet (Hz).[1]

The "Self-Validating" Feature: Tin Satellites

The definitive proof of a successful stannylation is not just the presence of butyl protons, but the observation of Tin Satellites.[1]

Tin has two NMR-active isotopes with Spin 1/2:

- ¹¹⁷Sn (7.68% abundance)[1]

- ^{119}Sn (8.59% abundance)[1]

These isotopes couple to protons, creating small "satellite" peaks flanking the main signals.[1]

Where to look:

- The

-Protons (Butyl chain): The multiplet at ~1.2 ppm will have small "wings" (satellites) with a coupling constant

[1]

- Validation: If you see the butyl multiplet without these satellites, you may have tributyltin oxide or free tributyltin hydride, not the coupled product.[1]

- The Aromatic H6: While smaller, satellites are often visible on the H6 doublet (

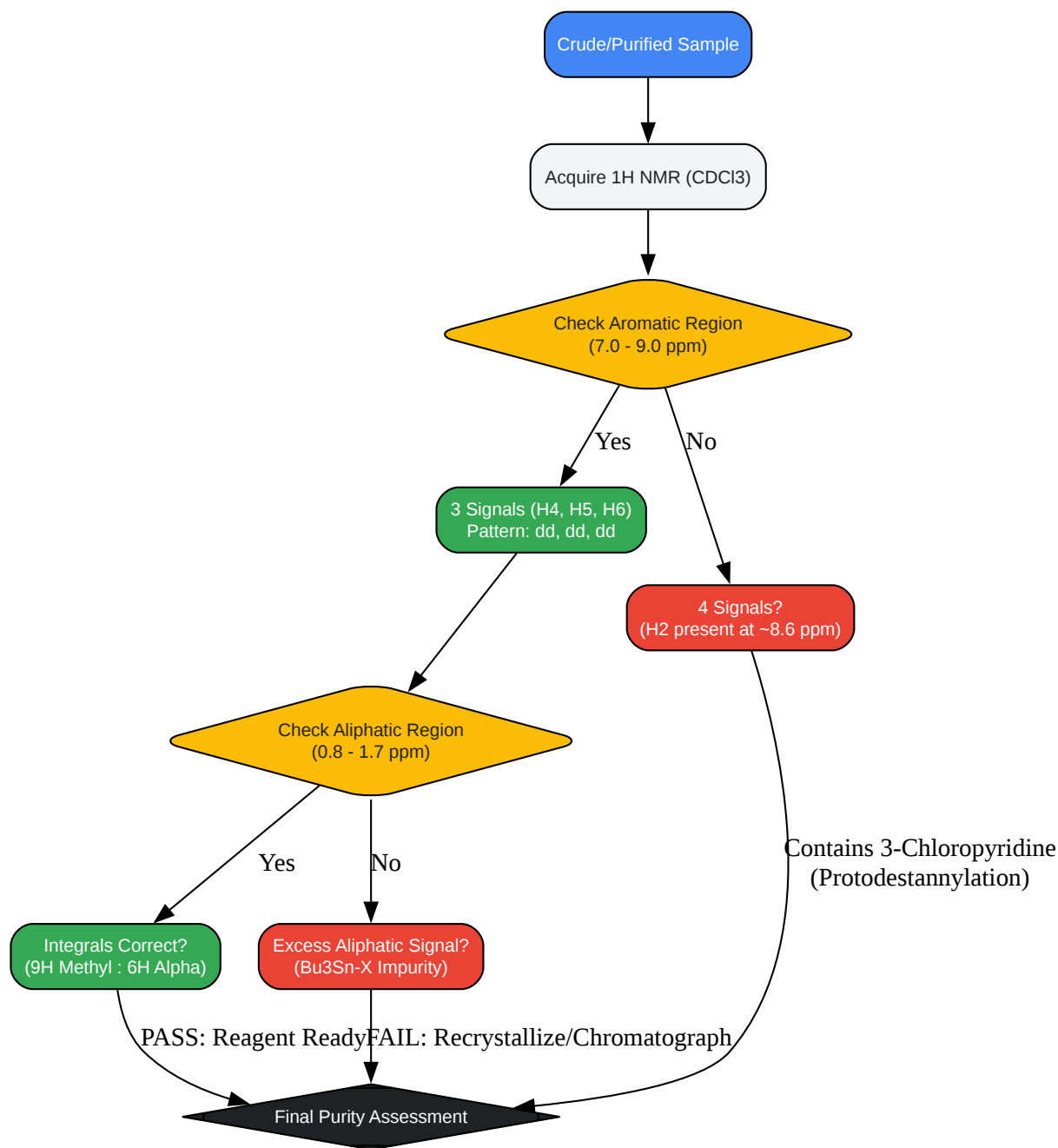
via Nitrogen) or H4 (

).[1]

Quality Control & Troubleshooting

The primary failure mode for this reagent is Protodestannylation, where the C-Sn bond breaks and is replaced by a proton, yielding 3-chloropyridine.[1]

QC Workflow Diagram



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Caption: Step-by-step logic flow for validating sample purity and identifying common degradation products.

Common Impurities Table

Impurity	Diagnostic Signal	Cause	Removal Strategy
3-Chloropyridine	Proton at 8.62 ppm (s, H ₂). ^[1]	Hydrolysis of C-Sn bond (Acidic SiO ₂ , moisture). ^[1]	Run column with 1% Et ₃ N to neutralize silica. ^[1]
Bu ₃ Sn-Cl	-CH ₂ shifts to 1.6 ppm. ^[1]	Incomplete reaction or hydrolysis. ^[1]	Wash with KF (aq) to form insoluble Bu ₃ SnF polymer. ^[1]
Bu ₃ Sn-SnBu ₃	Sharp singlet at -0.05 ppm (rarely seen in 1H, check 119Sn). ^[1]	Oxidative coupling of stannyl anion. ^[1]	Difficult to separate; requires careful chromatography. ^[1]

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize degradation during analysis:

- Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or silver foil if the bottle is old.^[1] Acidic chloroform accelerates protodestannylation.^[1]
- Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent. High concentrations can lead to line broadening due to viscosity (tin compounds are oily).^[1]
- Reference: Use Tetramethylsilane (TMS, 0.^[1]00) or the residual CHCl₃ peak (7.26).^[1]
- Acquisition: Standard pulse sequence (zg30). 16 scans are usually sufficient due to the high proton count of the butyl groups.^[1]

Safety & Handling

- Toxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors.[1] They are readily absorbed through the skin.[1] Double-gloving (Nitrile) is mandatory.[1]
- Waste: All waste (NMR tubes, pipettes) must be segregated into a dedicated "Heavy Metal / Organotin" waste stream.[1] Do not mix with general organic waste.[1]
- Decontamination: Glassware should be soaked in a base bath (KOH/iPrOH) or washed with a specific chelating detergent to remove tin residues.[1]

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Sources

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